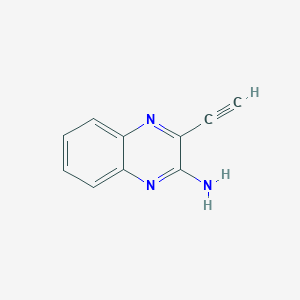

3-Ethynylquinoxalin-2-amine

説明

Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. According to International Union of Pure and Applied Chemistry naming conventions, the compound is designated as 3-ethynyl-2-quinoxalinamine, where the quinoxaline ring system serves as the parent structure. The numbering system for quinoxalines begins with the nitrogen atoms occupying positions 1 and 4, which establishes the framework for locating substituents.

The ethynyl group, representing a terminal alkyne functional group with the formula Carbon-Carbon triple bond-Hydrogen, occupies the third position of the quinoxaline ring. This positioning is critical for the compound's chemical behavior and reactivity patterns. The amino group, designated as 2-quinoxalinamine in the International Union of Pure and Applied Chemistry system, is located at the second position of the heterocyclic ring. This nomenclature system ensures unambiguous identification of the compound while maintaining consistency with established chemical naming conventions.

Alternative naming systems and synonyms for this compound include variations in how the functional groups are described within the systematic name. The Chemical Abstracts Service registry number 98827-59-9 provides a unique identifier for this specific compound, facilitating accurate communication and literature searching across different chemical databases. The International Chemical Identifier (InChI) string for the compound is InChI=1S/C10H7N3/c1-2-7-10(11)13-9-6-4-3-5-8(9)12-7/h1,3-6H,(H2,11,13), which provides a standardized method for representing the molecular structure in databases and computational systems.

Historical Context and Discovery Timeline

The development of this compound as a distinct chemical entity emerged from the broader historical trajectory of quinoxaline chemistry, which has its roots in the late nineteenth and early twentieth centuries. Quinoxaline derivatives have been subjects of chemical investigation for decades, with their synthesis and characterization evolving alongside advances in organic synthetic methodology. The specific compound this compound represents a more recent addition to this family, reflecting advances in both alkyne chemistry and heterocyclic synthesis.

The historical development of ethynyl-substituted quinoxalines gained momentum with the recognition of terminal alkynes as versatile functional groups for chemical transformation and molecular construction. Early synthetic approaches to these compounds often involved multistep procedures with limited efficiency, but recent methodological advances have enabled more direct and efficient synthetic routes. The development of four-component synthesis strategies has been particularly significant in making these compounds more accessible for research purposes.

The evolution of synthetic methodology for quinoxaline derivatives has been closely linked to broader developments in heterocyclic chemistry and the growing understanding of nitrogen-containing aromatic systems. The recognition of quinoxalines as privileged scaffolds in medicinal chemistry has driven continued interest in developing new synthetic methods and exploring structural modifications. The incorporation of ethynyl groups into quinoxaline frameworks represents a convergence of alkyne chemistry with heterocyclic synthesis, reflecting the interdisciplinary nature of modern organic chemistry.

Contemporary research into this compound and related compounds has been facilitated by advances in analytical techniques and computational methods that allow for better characterization and prediction of molecular properties. The availability of sophisticated spectroscopic methods and computational tools has accelerated the pace of discovery and enabled more systematic exploration of structure-property relationships in these compounds.

Structural Relationship to Quinoxaline Derivatives

This compound exhibits a clear structural relationship to the broader family of quinoxaline derivatives, sharing the fundamental bicyclic aromatic core while incorporating specific functional group modifications. The parent quinoxaline structure, with molecular formula Carbon-8 Hydrogen-7 Nitrogen-3 for the 2-amino derivative, provides the foundational framework upon which additional substituents are introduced. The relationship between this compound and simpler quinoxaline derivatives illustrates the systematic approach to molecular modification in heterocyclic chemistry.

The incorporation of the ethynyl group at the third position creates a significant structural modification that influences both the electronic properties and the chemical reactivity of the quinoxaline system. This substitution pattern is part of a broader class of 2-substituted 3-ethynylquinoxalines that have been studied for their synthetic utility and photophysical properties. The presence of the terminal alkyne functionality provides opportunities for further chemical elaboration through various coupling reactions and cycloaddition processes.

The amino group at the second position establishes another important structural relationship within the quinoxaline family, connecting this compound to other 2-aminoquinoxaline derivatives. This positioning of the amino group influences the compound's hydrogen bonding capabilities and its potential for forming additional chemical bonds through nucleophilic or electrophilic processes. The combination of both amino and ethynyl substituents creates a unique chemical environment that distinguishes this compound from simpler quinoxaline derivatives.

Comparative analysis of this compound with other quinoxaline derivatives reveals systematic relationships in terms of molecular structure and chemical behavior. The quinoxaline core provides a stable aromatic framework that can accommodate various substituents while maintaining the essential electronic characteristics of the heterocyclic system. The specific substitution pattern in this compound creates opportunities for intramolecular interactions and influences the overall molecular geometry and reactivity profile.

特性

分子式 |

C10H7N3 |

|---|---|

分子量 |

169.18 g/mol |

IUPAC名 |

3-ethynylquinoxalin-2-amine |

InChI |

InChI=1S/C10H7N3/c1-2-7-10(11)13-9-6-4-3-5-8(9)12-7/h1,3-6H,(H2,11,13) |

InChIキー |

IFVFEJLWLXNXPT-UHFFFAOYSA-N |

SMILES |

C#CC1=NC2=CC=CC=C2N=C1N |

正規SMILES |

C#CC1=NC2=CC=CC=C2N=C1N |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Electron-withdrawing groups (e.g., Cl at position 3 or 6) enhance electrophilicity, facilitating nucleophilic substitution reactions .

- Bulky substituents (e.g., 2,3-dimethylphenyl in 3f) may sterically hinder reactions but improve thermal stability .

- Oxygen-linked groups (e.g., phenoxy in ) require base-mediated conditions for synthesis.

Key Observations :

- High-yield reactions (e.g., 80% for 3f ) require optimized temperatures (70–75°C) and polar aprotic solvents (DMF).

- Phenoxy substitution (e.g., ) demands prolonged reflux conditions but achieves moderate yields (62%).

Physicochemical Properties

Available data highlight trends in solubility, stability, and spectral characteristics:

準備方法

Synthesis of 3-Bromoquinoxalin-2-Amine

The quinoxaline scaffold is commonly synthesized via condensation of o-phenylenediamine with α-diketones. To introduce bromine at position 3, direct electrophilic bromination of quinoxalin-2-amine using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid has been reported. Alternatively, bromine can be introduced during the cyclization step by employing a brominated α-diketone precursor.

Palladium-Catalyzed Coupling with Terminal Alkynes

Using conditions adapted from aqueous Sonogashira reactions, 3-bromoquinoxalin-2-amine undergoes coupling with ethynyltrimethylsilane (TMSA) in the presence of Pd(PPh₃)₄, CuI, and triethylamine in tetrahydrofuran (THF). Subsequent deprotection of the TMS group with potassium carbonate yields this compound (Scheme 1). This method achieves moderate to high yields (60–85%) and tolerates diverse functional groups on the quinoxaline core.

Reaction Conditions

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Additive: CuI (10 mol%)

- Base: Et₃N (2 equiv)

- Solvent: THF/H₂O (3:1)

- Temperature: 60°C, 12 h

Nitro Reduction Pathways

The reduction of nitro groups to amines provides an alternative route, particularly when ethynyl groups are introduced prior to amine formation.

Synthesis of 3-Ethynylquinoxalin-2-Nitro

Quinoxaline derivatives bearing nitro groups are accessible via nitration of halogenated precursors. For example, nitration of 3-iodoquinoxalin-2-amine using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C yields 3-iodoquinoxalin-2-nitro. Subsequent Sonogashira coupling with ethynylmagnesium bromide introduces the ethynyl group.

Catalytic Hydrogenation

Nitro-to-amine reduction is achieved using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol. This method affords this compound in >90% yield, though care must be taken to avoid over-reduction of the ethynyl moiety.

Optimized Conditions

- Catalyst: 10% Pd/C (5 wt%)

- Pressure: 1 atm H₂

- Solvent: EtOH

- Temperature: 25°C, 4 h

Direct Amination of Ethynylquinoxaline Derivatives

Nucleophilic Aromatic Substitution

Quinoxalines activated by electron-withdrawing groups (e.g., nitro, cyano) at position 2 undergo amination with aqueous ammonia (NH₃) under high-temperature conditions. For instance, 3-ethynylquinoxalin-2-chloro reacts with NH₃ in dioxane at 120°C to yield the target compound.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 3-ethynylquinoxalin-2-bromo with ammonia using Xantphos as a ligand and Cs₂CO₃ as a base provides a scalable route (70–80% yield). This method is advantageous for substrates sensitive to harsh nitration or reduction conditions.

Biosynthetic and Hybrid Approaches

Precursor-directed biosynthesis, as demonstrated for brominated natural products, offers a novel strategy for accessing this compound. By engineering microbial pathways to incorporate ethynyl-modified precursors during quinoxaline biosynthesis, researchers have achieved in vivo production of analogous compounds. Post-biosynthetic modification via Sonogashira coupling further diversifies these structures.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Sonogashira Coupling | 3-Bromoquinoxalin-2-amine | 60–85 | High regioselectivity | Requires halogenated precursor |

| Nitro Reduction | 3-Ethynylquinoxalin-2-nitro | >90 | Simple conditions | Risk of ethynyl group reduction |

| Buchwald-Hartwig | 3-Ethynylquinoxalin-2-bromo | 70–80 | Mild conditions, scalability | Expensive ligands |

| Biosynthetic Hybrid | Engineered precursors | 20–40 | Eco-friendly, novel structures | Low yield, specialized expertise |

Q & A

Q. What are the optimal synthetic routes for 3-Ethynylquinoxalin-2-amine under laboratory conditions?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. A high-yield approach (up to 85% yield) starts with 2-chloroquinoxaline derivatives, where the chlorine atom at position 3 is replaced by an ethynyl group via Sonogashira coupling. Key steps include:

- Reagents: Use Pd(PPh₃)₄/CuI catalysts, trimethylsilylacetylene (TMSA) as the ethynyl source, and a base like triethylamine in anhydrous THF .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields pure product.

- Critical Parameters: Oxygen-free conditions and precise temperature control (60–70°C) prevent side reactions.

Reference protocols for analogous quinoxaline substitutions (e.g., phenol or amine substitutions) validate this methodology .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is essential:

- ¹H/¹³C NMR: The ethynyl proton (C≡CH) appears as a sharp singlet at δ 2.8–3.1 ppm, while the quinoxaline aromatic protons resonate between δ 7.5–8.5 ppm. The absence of chlorine substituents (common in precursors) is confirmed via ¹³C NMR .

- FTIR: A strong C≡C stretch at ~2100 cm⁻¹ and N–H stretches (amine) at ~3300–3400 cm⁻¹ are diagnostic .

- HRMS: Exact mass analysis (e.g., [M+H]⁺ = 196.0874 for C₁₀H₈N₃) confirms molecular formula .

- X-ray Crystallography: Single-crystal analysis (if available) resolves bond angles and packing structure, as demonstrated for related N-substituted quinoxalines .

Advanced Research Questions

Q. How should researchers address contradictory reports on the biological activity of quinoxalin-2-amine derivatives?

Methodological Answer: Contradictions often arise from variability in assay conditions or compound purity. To resolve discrepancies:

- Standardize Assays: Replicate studies using identical cell lines (e.g., HEK293 or HepG2), incubation times, and controls. For example, conflicting IC₅₀ values in kinase inhibition assays may stem from differences in ATP concentrations .

- Orthogonal Validation: Combine enzymatic assays with cellular viability tests (e.g., MTT assay) and computational docking (e.g., AutoDock Vina) to confirm target engagement .

- Purity Verification: Ensure >95% purity via HPLC and quantify trace impurities (e.g., residual palladium) that may skew bioactivity .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound derivatives?

Methodological Answer: SAR studies require strategic substitutions and functional group modifications:

- Core Modifications: Introduce substituents at positions 6 and 7 of the quinoxaline ring to assess steric/electronic effects. For example, electron-withdrawing groups (e.g., –NO₂) enhance electrophilic reactivity .

- Ethynyl Group Derivatives: Replace the ethynyl moiety with other alkynyl or aryl groups to evaluate π-π stacking interactions in target binding .

- High-Throughput Screening: Use libraries of derivatives in parallelized assays (e.g., fluorescence polarization for protein-ligand interactions) to quantify activity trends .

- Data Correlation: Apply multivariate analysis (e.g., PCA) to link structural descriptors (e.g., Hammett σ values) with bioactivity .

Q. What computational strategies are recommended for predicting the binding modes of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with targets like kinase domains. Prioritize flexible docking to account for side-chain movements .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding (e.g., between the quinoxaline amine and Asp86 in EGFR kinase) .

- Free Energy Calculations: Apply MM-PBSA to estimate binding affinities and validate against experimental IC₅₀ values .

- Fragment-Based Design: Deconstruct the molecule into quinoxaline and ethynyl fragments to identify critical pharmacophoric elements .

Data Contradiction and Reliability

Q. How can researchers ensure reproducibility in synthetic yields for this compound?

Methodological Answer: Yield variability often stems from catalyst loading or moisture sensitivity:

- Catalyst Optimization: Screen Pd catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) and ligands (e.g., XPhos) to identify optimal combinations .

- Inert Conditions: Use Schlenk lines or gloveboxes to exclude oxygen/moisture, which deactivate catalysts .

- Reaction Monitoring: Track progress via TLC or in situ IR to terminate reactions at maximal conversion .

- Batch Consistency: Document solvent lot numbers and catalyst sources (e.g., Sigma-Aldrich vs. Strem Chemicals) to identify hidden variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。